molecular formula C17H14Cl2N4O2 B10892545 2,4-dichloro-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]benzohydrazide

2,4-dichloro-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]benzohydrazide

Cat. No.: B10892545
M. Wt: 377.2 g/mol
InChI Key: DHGVLLUVTIKAPP-AWQFTUOYSA-N
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Description

2,4-DICHLORO-N’~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N’~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 2,4-dichlorobenzohydrazide with an appropriate benzimidazole derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N’~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-DICHLORO-N’~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N’~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzohydrazide: A precursor in the synthesis of the target compound.

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2,4-DICHLORO-N’~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14Cl2N4O2

Molecular Weight

377.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]benzamide

InChI

InChI=1S/C17H14Cl2N4O2/c1-22-14-6-3-10(7-15(14)23(2)17(22)25)9-20-21-16(24)12-5-4-11(18)8-13(12)19/h3-9H,1-2H3,(H,21,24)/b20-9+

InChI Key

DHGVLLUVTIKAPP-AWQFTUOYSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)N(C1=O)C

Origin of Product

United States

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